![molecular formula C8H8BrNO2 B6226395 methyl 5-bromo-2-methylpyridine-4-carboxylate CAS No. 1804406-76-5](/img/new.no-structure.jpg)
methyl 5-bromo-2-methylpyridine-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine family. It is characterized by a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-2-methylpyridine-4-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-methylpyridine-4-carboxylate typically involves the bromination of 2-methylpyridine-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 5-azido-2-methylpyridine-4-carboxylate or 5-thio-2-methylpyridine-4-carboxylate.
Coupling: Formation of biaryl or vinyl derivatives.
Reduction: Formation of 5-bromo-2-methylpyridine-4-methanol.
Scientific Research Applications
Methyl 5-bromo-2-methylpyridine-4-carboxylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates for various diseases.
Industry: Acts as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 5-bromo-2-methylpyridine-4-carboxylate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
5-Bromo-2-methylpyridine: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Biological Activity
Methyl 5-bromo-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C8H8BrN O2 |
Molecular Weight | 230.06 g/mol |
Functional Groups | Bromine, Carboxylate, Ester |
The presence of the bromine atom and the carboxylate group enhances its reactivity and biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions, which leads to alterations in cellular signaling pathways.
- Cell Signaling Modulation : It may influence key cellular processes such as gene expression and metabolism through its interactions with kinases and other signaling molecules.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in this area.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, can exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Pyridine derivatives are known for their anticancer activities. This compound may inhibit cancer cell proliferation through modulation of apoptotic pathways or interference with cell cycle progression.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) similar to established antibiotics.
-
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner.
- The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:
- Solubility : The compound is slightly soluble in water, which may affect its bioavailability.
- Stability : It is stable under normal conditions but should be stored in a cool, dry place to maintain its efficacy.
Properties
CAS No. |
1804406-76-5 |
---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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